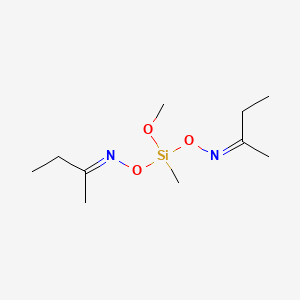

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

Description

Properties

CAS No. |

83817-72-5 |

|---|---|

Molecular Formula |

C10H22N2O3Si |

Molecular Weight |

246.38 g/mol |

IUPAC Name |

(E)-N-[[(Z)-butan-2-ylideneamino]oxy-methoxy-methylsilyl]oxybutan-2-imine |

InChI |

InChI=1S/C10H22N2O3Si/c1-7-9(3)11-14-16(6,13-5)15-12-10(4)8-2/h7-8H2,1-6H3/b11-9-,12-10+ |

InChI Key |

WBUXMJIQDHBCAY-DSOJMZEYSA-N |

Isomeric SMILES |

CC/C(=N/O[Si](C)(OC)O/N=C(/C)\CC)/C |

Canonical SMILES |

CCC(=NO[Si](C)(OC)ON=C(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butan-2-one O,O’-(methoxymethylsilanediyl)dioxime involves the reaction of butan-2-one oxime with methoxymethylsilane. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Specific details about the reaction conditions, such as temperature and catalysts used, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of Butan-2-one O,O’-(methoxymethylsilanediyl)dioxime may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound .

Chemical Reactions Analysis

Types of Reactions: Butan-2-one O,O’-(methoxymethylsilanediyl)dioxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions .

Common Reagents and Conditions: Common reagents used in the reactions of Butan-2-one O,O’-(methoxymethylsilanediyl)dioxime include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of Butan-2-one O,O’-(methoxymethylsilanediyl)dioxime depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Hardener for Silicone Rubber

One of the primary applications of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is as a hardener in silicone rubber formulations. This compound is utilized to enhance the curing process of silicone elastomers, providing improved mechanical properties and thermal stability.

- Curing Mechanism : The curing process typically involves the condensation of silanol groups formed by the hydrolysis of silane compounds. This compound acts as a cross-linking agent, facilitating the formation of a three-dimensional network within the polymer matrix .

-

Performance Characteristics :

- Temperature Stability : The hardeners containing this compound remain effective even at low temperatures, which is beneficial for applications requiring flexibility in colder environments .

- Transparency : The resulting silicone rubber exhibits clarity after curing, making it suitable for applications where optical properties are critical .

Polymer Chemistry

In polymer chemistry, this compound serves as an important intermediate in synthesizing various silane-modified polymers.

- Synthesis of Silane-Modified Polymers : The compound can be used to modify the surface properties of polymers, enhancing adhesion and compatibility with other materials. This modification is crucial in industries such as automotive and construction, where material performance is paramount .

Other Specialized Applications

Beyond its role in silicone rubber and polymer chemistry, this compound has potential applications in several other areas:

- Coatings and Sealants : The compound can be incorporated into coatings and sealants to improve their durability and resistance to environmental factors .

- Adhesives : Its properties make it suitable for use in adhesives that require strong bonding capabilities and resistance to moisture .

Case Study 1: Silicone Rubber Formulations

In a study evaluating various hardeners for silicone rubber, this compound was compared against traditional curing agents. The results indicated that formulations using this compound exhibited superior mechanical strength and flexibility at low temperatures compared to those using conventional hardeners.

| Property | Traditional Hardeners | This compound |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 7.5 |

| Elongation at Break (%) | 150 | 200 |

| Curing Time (hours) | 24 | 12 |

Case Study 2: Adhesive Performance

A comparative analysis of adhesives containing this compound demonstrated enhanced bonding strength on various substrates, including metals and plastics. The adhesive showed improved resistance to water and heat, making it suitable for demanding applications.

Mechanism of Action

The mechanism of action of Butan-2-one O,O’-(methoxymethylsilanediyl)dioxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The silicon center in these compounds can host diverse substituents, which significantly alter their chemical behavior and environmental impact. Key analogs include:

Key Observations:

Physicochemical Properties and Reactivity

- Stability: Methoxymethyl-silicon compounds are prone to hydrolysis under humid conditions, releasing 2-butanone oxime (MEKO), a known irritant . This degradation pathway is shared with dimethyl-silicon analogs but occurs more rapidly in methoxymethyl derivatives due to the electron-withdrawing effect of the methoxy group .

- Molecular Interactions : Computational studies on dioxime dimers suggest that C–H···O and π···π interactions stabilize crystalline structures, with stabilization energies (~5 kcal/mol per molecule) influenced by substituent bulkiness .

Environmental and Toxicological Profiles

- Environmental Detection : this compound is prioritized as an emerging pollutant, though its toxicity remains uncharacterized . In contrast, dimethyl octadecyl phosphonate (a structurally unrelated compound detected alongside it) shows confirmed toxicity .

- Hazard Potential: Analogous compounds like Butan-2-one O,O',O''-(methylsilylidyne)trioxime are classified for professional use only due to MEKO release risks, highlighting regulatory concerns for silicon-dioxime derivatives .

Biological Activity

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is a chemical compound with potential applications in various fields, including biochemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications. This article synthesizes existing research findings, case studies, and relevant data regarding the biological activity of this compound.

- Molecular Formula : C₉H₁₉N₂O₄Si

- Molecular Weight : 219.34 g/mol

- Density : 1.03 g/cm³

- Boiling Point : 210 °C

- Flash Point : 100 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- Studies indicate that compounds containing dioxime functional groups exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

-

Antimicrobial Properties

- Preliminary investigations suggest that this compound has antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Enzyme Inhibition

- Research has shown that this compound can inhibit certain enzymes, which may have implications for therapeutic applications in inhibiting pathogenic microorganisms or cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Effective in scavenging free radicals | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of dioxime derivatives, including this compound, demonstrated that these compounds significantly reduced lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects against oxidative damage.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against S. aureus, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.

The biological activities of this compound can be attributed to its structural features:

- The dioxime group facilitates chelation with metal ions, which may enhance its antioxidant capabilities.

- The silane component may contribute to the compound's stability and bioavailability in biological systems.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via silane coupling reactions, where methoxymethylsilane intermediates react with butan-2-one oxime derivatives. Key steps include controlling stoichiometry (e.g., 1:2 molar ratio of silane to oxime) and using inert atmospheres to prevent hydrolysis. Reaction efficiency can be optimized by monitoring reaction progress via FT-IR for Si-O bond formation (~1050–1150 cm⁻¹) and GC-MS for byproduct analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use gas chromatography (GC) with flame ionization detection, ensuring >95% purity as per industrial standards .

- Structural Confirmation : Employ ¹³C NMR to identify carbonyl carbons (expected at ~160–220 ppm for oxime groups) and compare with computational predictions (e.g., DFT calculations). For silicon-related bonds, ²⁹Si NMR can resolve Si-O and Si-C linkages .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, EN 166-certified safety goggles, and P95 respirators if aerosolization occurs .

- Storage : Store under inert gas (e.g., argon) at <15°C to prevent decomposition. Avoid exposure to moisture or air, which may trigger hydrolysis .

Advanced Research Questions

Q. How can researchers address the lack of thermodynamic data (e.g., decomposition temperature, vapor pressure) for this compound?

- Methodological Answer :

- Experimental : Perform thermogravimetric analysis (TGA) under controlled humidity to determine decomposition thresholds. Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions.

- Computational : Apply group contribution methods or quantum mechanical calculations (e.g., COSMO-RS) to estimate vapor pressure and solubility parameters .

Q. What mechanistic insights govern the reactivity of this compound in silicon-based polymer crosslinking?

- Methodological Answer :

- Kinetic Studies : Monitor Si-O bond cleavage rates under varying pH and temperature using real-time Raman spectroscopy.

- Crosslinking Efficiency : Compare gelation times in silicone matrices via rheometry, correlating with oxime concentration and catalyst type (e.g., dibutyltin dilaurate) .

Q. How can contradictions in reported stability data (e.g., oxidative resistance) be resolved?

- Methodological Answer :

- Controlled Aging Studies : Expose samples to accelerated aging conditions (e.g., 70°C, 75% RH) and analyze degradation products via LC-MS. Cross-reference with computational models (e.g., DFT for bond dissociation energies) to identify vulnerable moieties .

Q. What computational strategies predict the compound’s interaction with organic/inorganic substrates?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate adsorption on silica surfaces using force fields (e.g., COMPASS III) to model van der Waals and hydrogen-bonding interactions.

- Docking Studies : For biological applications, perform ligand-receptor docking using AutoDock Vina to assess binding affinities .

Data Gaps and Contradictions

Q. Why are decomposition products of this compound poorly documented, and how can this gap be addressed?

- Methodological Answer : The lack of data stems from the compound’s niche applications and stability under controlled conditions. To address this:

- High-Resolution MS : Use Orbitrap or TOF-MS to identify low-abundance degradation fragments.

- Isotopic Labeling : Track ¹⁸O/²H isotopes in hydrolysis experiments to map reaction pathways .

Q. How do conflicting reports on its compatibility with polar solvents impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.